molecular formula C12H12N4OS B2960087 (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2321336-30-3

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2960087
CAS No.: 2321336-30-3
M. Wt: 260.32
InChI Key: QYZFEBLIEMUXBD-ONEGZZNKSA-N
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Description

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a thiophene ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: This might involve the cyclization of a suitable precursor under basic or acidic conditions.

    Coupling with Thiophene: The final step could involve coupling the triazole-azetidine intermediate with a thiophene derivative under conditions that promote the formation of the enone linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to convert the enone to an alcohol or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce new substituents onto the triazole, azetidine, or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonates could be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Interaction with Receptors: Modulation of receptor activity to produce a physiological response.

    Pathway Modulation: Alteration of signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

The uniqueness of (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one lies in its combination of the triazole, azetidine, and thiophene rings, which could confer unique chemical and biological properties.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-1-[3-(triazol-2-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-13-5-6-14-16/h1-7,10H,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZFEBLIEMUXBD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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